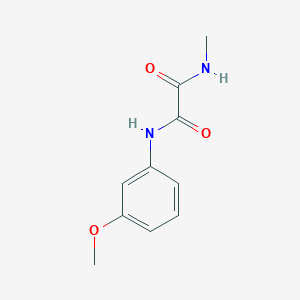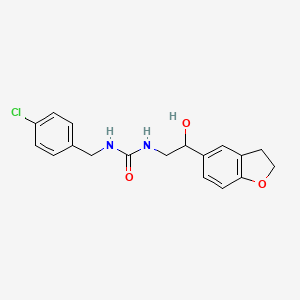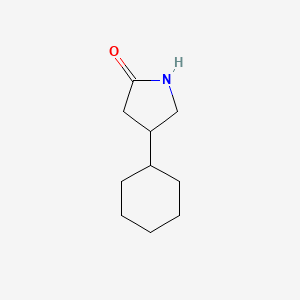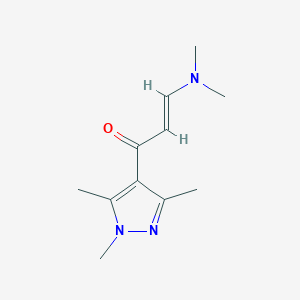
3-(Dimethylamino)-1-(1,3,5-trimethylpyrazol-4-yl)prop-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2Z)-3-(dimethylamino)-1-(1,3,5-trimethyl-1H-pyrazol-4-yl)prop-2-en-1-one is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a yellow solid with a molecular formula of C13H20N4O and a molecular weight of 248.33 g/mol. This compound is also known by the name of Dimethylaminochalcone or DMAC.
Mécanisme D'action
The mechanism of action of (2Z)-3-(dimethylamino)-1-(1,3,5-trimethyl-1H-pyrazol-4-yl)prop-2-en-1-one is not fully understood. However, it has been suggested that DMAC induces apoptosis (programmed cell death) in cancer cells by inhibiting the activity of the anti-apoptotic protein Bcl-2. DMAC has also been found to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair.
Biochemical and Physiological Effects:
DMAC has been found to exhibit a range of biochemical and physiological effects. In addition to its anti-cancer activity, DMAC has also been found to possess anti-inflammatory and anti-oxidant properties. It has also been found to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using (2Z)-3-(dimethylamino)-1-(1,3,5-trimethyl-1H-pyrazol-4-yl)prop-2-en-1-one in lab experiments is its potent anti-cancer activity. This makes it a valuable tool for studying the mechanisms of cancer cell death and for developing new anti-cancer drugs. However, one of the limitations of using DMAC is that its mechanism of action is not fully understood, which makes it difficult to interpret the results of experiments.
Orientations Futures
There are several future directions for research on (2Z)-3-(dimethylamino)-1-(1,3,5-trimethyl-1H-pyrazol-4-yl)prop-2-en-1-one. One area of research is to further elucidate the mechanism of action of DMAC, which could lead to the development of more effective anti-cancer drugs. Another area of research is to explore the potential applications of DMAC in other fields, such as neurodegenerative diseases and cardiovascular diseases. Finally, there is a need for more studies on the safety and toxicity of DMAC, particularly in animal models.
Méthodes De Synthèse
The synthesis of (2Z)-3-(dimethylamino)-1-(1,3,5-trimethyl-1H-pyrazol-4-yl)prop-2-en-1-one involves the reaction of dimethylformamide dimethyl acetal with 1,3,5-trimethyl-4-formylpyrazole in the presence of a base. This reaction results in the formation of DMAC, which can be purified by recrystallization.
Applications De Recherche Scientifique
(2Z)-3-(dimethylamino)-1-(1,3,5-trimethyl-1H-pyrazol-4-yl)prop-2-en-1-one has been extensively studied for its potential applications in various scientific fields. One of the most significant applications of this compound is in the field of medicinal chemistry. DMAC has been found to possess potent anti-cancer activity against various types of cancer cells, including breast, lung, and colon cancer cells.
Propriétés
Numéro CAS |
1004644-18-1 |
|---|---|
Formule moléculaire |
C11H17N3O |
Poids moléculaire |
207.27 g/mol |
Nom IUPAC |
3-(dimethylamino)-1-(1,3,5-trimethylpyrazol-4-yl)prop-2-en-1-one |
InChI |
InChI=1S/C11H17N3O/c1-8-11(9(2)14(5)12-8)10(15)6-7-13(3)4/h6-7H,1-5H3 |
Clé InChI |
FUYVQGHVVGKFQV-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=NN1C)C)C(=O)C=CN(C)C |
SMILES canonique |
CC1=C(C(=NN1C)C)C(=O)C=CN(C)C |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



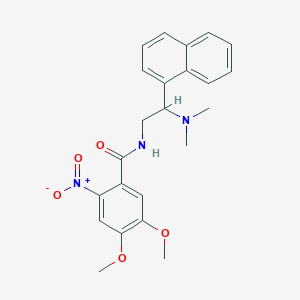
![Methyl 4-[(1-morpholin-4-ylcyclobutyl)methylsulfamoyl]benzoate](/img/structure/B2815786.png)
![1-[2-(Trifluoromethoxy)phenyl]cyclobutane-1-carboxylic acid](/img/structure/B2815787.png)

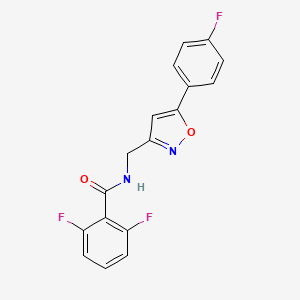
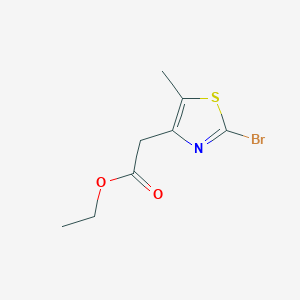
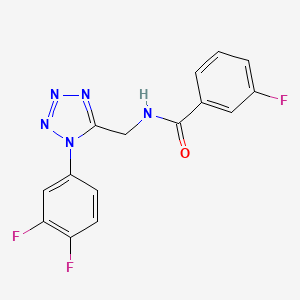
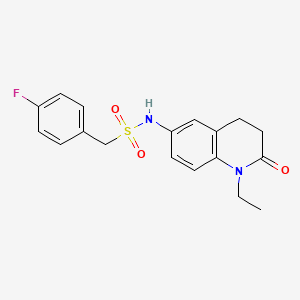
![N-(1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methylpicolinamide](/img/structure/B2815797.png)
![N-[4,4,4-Trifluoro-3-hydroxy-3-(1-methylimidazol-2-yl)butyl]but-2-ynamide](/img/structure/B2815800.png)
